Ethyl 2-(2-{5-[(4,6-dimethylpyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tri azol-3-ylthio)}acetylamino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(2-{5-[(4,6-dimethylpyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-triazol-3-ylthio)}acetylamino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a variety of functional groups, including pyrimidine, thiazole, and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-{5-[(4,6-dimethylpyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-triazol-3-ylthio)}acetylamino)-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthesis typically begins with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling through various chemical reactions.
Preparation of Pyrimidine Intermediate: The pyrimidine ring is synthesized through the condensation of β-dicarbonyl compounds with amines under microwave irradiation.
Preparation of Thiazole Intermediate: The thiazole ring is formed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Coupling Reactions: The pyrimidine and thiazole intermediates are then coupled using a series of nucleophilic substitution reactions, often facilitated by catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and pyrimidine rings.
Reduction: Reduction reactions can occur at the double bonds in the prop-2-enyl group.
Substitution: Nucleophilic substitution reactions are common, especially at the positions adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of saturated hydrocarbons.
Scientific Research Applications
Ethyl 2-(2-{5-[(4,6-dimethylpyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-triazol-3-ylthio)}acetylamino)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and thiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the biological context and the specific target.
Comparison with Similar Compounds
Ethyl 2-(2-{5-[(4,6-dimethylpyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-triazol-3-ylthio)}acetylamino)-4-methyl-1,3-thiazole-5-carboxylate can be compared to other compounds with similar structures, such as:
- Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
- 2-Pyrimidinamine, 4,6-dimethyl-
These compounds share some structural features but differ in their functional groups and overall reactivity, highlighting the unique properties of Ethyl 2-(2-{5-[(4,6-dimethylpyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-triazol-3-ylthio)}acetylamino)-4-methyl-1,3-thiazole-5-carboxylate.
Properties
Molecular Formula |
C21H25N7O3S3 |
---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
ethyl 2-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H25N7O3S3/c1-6-8-28-15(10-32-19-22-12(3)9-13(4)23-19)26-27-21(28)33-11-16(29)25-20-24-14(5)17(34-20)18(30)31-7-2/h6,9H,1,7-8,10-11H2,2-5H3,(H,24,25,29) |
InChI Key |
JVQNUGQMSOYADA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2CC=C)CSC3=NC(=CC(=N3)C)C)C |
Origin of Product |
United States |
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